molecular formula C5H8N2O B2963715 1-(Isoxazol-3-yl)ethanamine CAS No. 1008985-14-5

1-(Isoxazol-3-yl)ethanamine

Cat. No. B2963715
CAS RN: 1008985-14-5
M. Wt: 112.132
InChI Key: UDFNSNRUEHXXNW-UHFFFAOYSA-N
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Description

1-(Isoxazol-3-yl)ethanamine is an isoxazole compound with the molecular formula C5H8N2O . Its molecular weight is 112.13 . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

Isoxazoles are synthesized using various methods. The most common ones include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time .


Molecular Structure Analysis

The molecular structure of 1-(Isoxazol-3-yl)ethanamine consists of a five-membered isoxazole ring attached to an ethanamine group . The presence of the labile N–O bond in the isoxazole ring allows for various transformations .


Chemical Reactions Analysis

Isoxazoles undergo a variety of reactions due to the presence of the labile N–O bond in the isoxazole ring. This allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Scientific Research Applications

Synthesis and Chemical Characterization

Isoxazole derivatives, including "1-(Isoxazol-3-yl)ethanamine," are synthesized through various chemical reactions, such as 1,3-dipolar cycloaddition reactions, which are pivotal for generating novel compounds with potential biological activities. The synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions has demonstrated their versatility in producing compounds with significant antioxidant and antimicrobial activities (Lokeshwari & Kumar, 2017). Such methods enable the generation of novel substituted isoxazoles, elucidated by spectral and elemental analyses, underscoring the chemical diversity achievable with this scaffold.

Biological Applications

Isoxazole compounds have shown a broad range of biological activities, including antimicrobial, antifungal, and enzyme inhibition effects. For instance, substituted 6-fluorobenzo[d]thiazole amides, structurally similar to "1-(Isoxazol-3-yl)ethanamine," exhibit antibacterial and antifungal activities comparable or slightly better than standard medicinal compounds (Pejchal, Pejchalová, & Růžičková, 2015). These findings highlight the potential of isoxazole derivatives in developing new antimicrobial agents.

Material Science and Catalysis

In the field of material science and catalysis, isoxazole compounds serve as intermediates and catalysts for synthesizing complex molecules. A practical multigram synthesis of isoxazole-containing building blocks has been reported, indicating their value in drug discovery and peptidomimetics (Chalyk et al., 2016). These building blocks are essential for preparing bioactive compounds, demonstrating the utility of isoxazole derivatives in synthesizing diverse molecular architectures.

Future Directions

Isoxazoles, including 1-(Isoxazol-3-yl)ethanamine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic strategies and designing more potent and specific analogs .

properties

IUPAC Name

1-(1,2-oxazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4(6)5-2-3-8-7-5/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFNSNRUEHXXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isoxazol-3-yl)ethanamine

CAS RN

1008985-14-5
Record name 1-(1,2-oxazol-3-yl)ethan-1-amine
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